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Tranilast: A Comparative Analysis of Efficacy in
Randomized Controlled Trials
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tranilast's performance against various

alternatives, supported by data from randomized controlled trials (RCTs). Tranilast, an

antiallergic agent, has been investigated for its therapeutic potential across a range of

conditions, primarily due to its inhibitory effects on mast cell degranulation and modulation of

the transforming growth factor-beta (TGF-β) signaling pathway. This document summarizes key

quantitative data, experimental protocols, and visualizes relevant biological pathways and

workflows to facilitate a comprehensive understanding of Tranilast's efficacy.

Data Presentation: Summary of Quantitative Data
from Randomized Controlled Trials
The following tables summarize the key efficacy data from randomized controlled trials

investigating Tranilast in various therapeutic areas.

Table 1: Efficacy of Tranilast Eye Drops in Allergic Conjunctivitis
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Outcome
Metric

Tranilast
Group

Sodium
Cromoglicate
Group

P-value Trial Design

Cure Rate 30.97% 26.32% P = 0.3936

Multi-center,

randomized,

single-blind,

positive-control,

non-inferiority

Efficacy Rate 91.15% 83.33% P = 0.0636 "

Table 2: Efficacy of Topical Tranilast 8% Liposomal Gel for Post-Cesarean Surgical Scars

Outcome
Metric

Tranilast-
treated Half-
scar

Placebo-
treated Half-
scar

P-value Trial Design

Mean Patient

and Observer

Scar Assessment

Scale (POSAS)

Score (9 months

post-treatment)

Significantly

lower
Higher P < .001

Prospective,

double-blind,

split-scar

Patient

Satisfaction with

Scar Appearance

Significantly

more satisfied
Less satisfied P = .002 "

Table 3: Efficacy of Tranilast as an Adjunctive Therapy in Severe COVID-19

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b1681356?utm_src=pdf-body
https://www.benchchem.com/product/b1681356?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Outcome
Metric

Tranilast +
Antiviral
Therapy Group

Antiviral
Therapy
(Control)
Group

P-value Trial Design

Neutrophil-to-

Lymphocyte

Ratio (NLR)

Significantly

lower
Higher P = 0.001

Open-label,

randomized

controlled trial

Quantitative C-

reactive protein

(q-CRP)

Significantly

lower
Higher P = 0.002 "

Interleukin-1 (IL-

1)

Significantly

lower
Higher P = 0.001 "

Tumor Necrosis

Factor (TNF)

Significantly

lower
Higher P = 0.001 "

Lactate

Dehydrogenase

(LDH)

Significantly

lower
Higher P = 0.046 "

Oxygen

Saturation

Significantly

increased
Lower

F = 7.72, P =

0.007
"

Hospitalization ≥

4 days
36.6% 66.6% P = 0.045 "

Deaths or ICU

Hospitalization
1 4 P = 0.20 "

Table 4: Efficacy of Oral Tranilast in Preventing Restenosis after Percutaneous Transluminal

Coronary Angioplasty (PTCA) - TREAT-2 Trial
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Outcome
Metric

Tranilast
Group (n=112
lesions)

Placebo Group
(n=127
lesions)

P-value Trial Design

Restenosis Rate

(loss of ≥50% of

initial gain)

18.8% 44.1% P = .00005

Multicenter,

randomized,

double-blind,

placebo-

controlled

Restenosis Rate

(stenosis of

≥50% at follow-

up)

25.9% 41.9% P = .012 "

Table 5: Efficacy of Oral Tranilast in Preventing Restenosis after Percutaneous Coronary

Intervention (PCI) - PRESTO Trial

Outcome
Metric

Tranilast
Groups

Placebo Group P-value Trial Design

Primary Endpoint

(Death,

Myocardial

Infarction, or

Ischemia-driven

Target Vessel

Revascularizatio

n at 9 months)

15.5% to 16.1% 15.8% P=0.77 to 0.81

Double-blind,

randomized,

placebo-

controlled

Minimal Lumen

Diameter (MLD)

at follow-up

(Angiographic

Substudy)

1.72 to 1.78 mm 1.76 mm P=0.49 to 0.89 "

Experimental Protocols
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Detailed methodologies for the key experiments cited are provided below.

Allergic Conjunctivitis: Tranilast vs. Sodium
Cromoglicate

Trial Design: A multi-center, randomized, single-blind, positive-control, non-inferiority clinical

trial was conducted.

Participants: 227 patients with allergic conjunctivitis were enrolled. 113 patients were

assigned to the Tranilast group and 114 to the sodium cromoglicate group.

Intervention:

Experimental Group: Tranilast eye drops.

Control Group: Sodium cromoglicate eye drops.

Treatment Duration: 28 days.

Outcome Measures: The primary outcomes were the cure rate and the overall efficacy rate,

assessed at the end of the treatment period.

Post-Cesarean Surgical Scars: Topical Tranilast vs.
Placebo

Trial Design: A prospective, randomized, double-blind, placebo-controlled, split-scar study

was conducted.

Participants: 26 women who had undergone a cesarean section. Each woman's scar was

divided into two halves for treatment.

Intervention:

Treatment Half: Topical 8% Tranilast liposomal gel.

Control Half: Tranilast-free liposomal gel (placebo).

Treatment Duration: Treatment was applied twice daily for 3 months.
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Outcome Measures: Scar halves were evaluated by two investigators and the patients 9

months after the last application using the Patient and Observer Scar Assessment Scale

(POSAS). Patient satisfaction was also recorded.

Severe COVID-19: Tranilast as Adjunctive Therapy
Trial Design: An open-label, single-center, randomized controlled trial.[1]

Participants: 72 hospitalized patients with severe COVID-19 were initially chosen, with 60

patients included in the final analysis.[1] Patients were randomly assigned in a 1:1 ratio to

the control and intervention groups.[1]

Intervention:

Intervention Group: Received 300 mg of Tranilast daily for seven days in addition to

standard antiviral therapy.[1]

Control Group: Received only standard antiviral therapy.[1]

Outcome Measures: The expression of inflammatory cytokines (IL-1, TNF), laboratory

markers (NLR, q-CRP, LDH), oxygen saturation, and clinical findings such as duration of

hospitalization and mortality or ICU admission were compared between the two groups.[1]

Prevention of Restenosis after Percutaneous Coronary
Intervention (PCI)

TREAT-2 Trial:

Trial Design: A multicenter, randomized, double-blinded, placebo-controlled trial.[2]

Participants: 297 patients with 329 lesions who had undergone successful PTCA for both

de novo and restenotic lesions.[2]

Intervention: Patients were randomly assigned to receive either oral Tranilast or a placebo

for 3 months.[2]

Outcome Measures: Angiographic follow-up was performed at 3 months to assess

restenosis rates, defined as a loss of 50% or more of the initial gain in lumen diameter, or
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a percent stenosis of ≥50% at follow-up.[2]

PRESTO Trial:

Trial Design: A large-scale, double-blind, randomized, placebo-controlled trial.[3]

Participants: 11,484 patients who had undergone successful PCI.[3]

Intervention: Patients were randomized to receive either Tranilast (300 mg or 450 mg

twice daily for 1 or 3 months) or a placebo, initiated within 4 hours after the procedure.[3]

[4]

Outcome Measures: The primary endpoint was the composite of death, myocardial

infarction, or ischemia-driven target vessel revascularization within 9 months.[3] An

angiographic substudy measured the minimal lumen diameter (MLD) at follow-up.[3]

Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling

pathways affected by Tranilast and the workflows of the described clinical trials.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1681356#analysis-of-tranilast-s-efficacy-in-patients-
from-randomized-controlled-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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